molecular formula C12H24O3 B3819930 (6-Methoxy-2,6-dimethylheptyl) acetate

(6-Methoxy-2,6-dimethylheptyl) acetate

Cat. No.: B3819930
M. Wt: 216.32 g/mol
InChI Key: LBMUSVGZWYAWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-2,6-dimethylheptyl) acetate is an ester derivative of the aldehyde compound 6-methoxy-2,6-dimethylheptan-1-al (CAS # 62439-41-2). The acetate group (-OAc) replaces the aldehyde (-CHO) functional group, which may alter physicochemical properties such as volatility, solubility, and metabolic pathways.

Properties

IUPAC Name

(6-methoxy-2,6-dimethylheptyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-10(9-15-11(2)13)7-6-8-12(3,4)14-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMUSVGZWYAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2,6-dimethylheptyl) acetate typically involves the esterification of (6-methoxy-2,6-dimethylheptyl) alcohol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2,6-dimethylheptyl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form (6-methoxy-2,6-dimethylheptanoic) acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield (6-methoxy-2,6-dimethylheptyl) alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: (6-Methoxy-2,6-dimethylheptyl) alcohol and acetic acid.

    Oxidation: (6-Methoxy-2,6-dimethylheptanoic) acid.

    Reduction: (6-Methoxy-2,6-dimethylheptyl) alcohol.

Scientific Research Applications

(6-Methoxy-2,6-dimethylheptyl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (6-Methoxy-2,6-dimethylheptyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

6-Methoxy-2,6-dimethylheptan-1-al (CAS # 62439-41-2): The aldehyde precursor to the acetate.

Hydroxycitronellal (CAS # 107-75-5): A structurally analogous aldehyde used in fragrances.

(6-Methoxy-2,6-dimethylheptyl) Acetate : The target ester derivative.

Compound CAS Number Functional Group Key Structural Features
6-Methoxy-2,6-dimethylheptan-1-al 62439-41-2 Aldehyde (-CHO) Branched heptane chain with methoxy group
Hydroxycitronellal 107-75-5 Aldehyde (-CHO) Linear monoterpene with hydroxyl and methoxy groups
This compound N/A* Ester (-OAc) Acetylated derivative of the aldehyde above

Toxicity and Genotoxicity Profiles

6-Methoxy-2,6-dimethylheptan-1-al
  • In vitro micronucleus assay : Negative results in human peripheral blood lymphocytes (RIFM Report 71354) .
  • Reconstructed skin micronucleus assay: No genotoxicity observed in EpiDerm models (RIFM Report 71356) .
  • In vivo erythrocyte micronucleus assay : Negative in mouse peripheral blood (RIFM Report 69968) .
  • Read-across utility : Accepted as a surrogate for hydroxycitronellal due to structural and metabolic similarities .
Hydroxycitronellal
  • Limited toxicity data available.
  • Relies on read-across from 6-methoxy-2,6-dimethylheptan-1-al for genotoxicity endpoints .
This compound
  • No direct toxicity data identified in the evidence.
  • Metabolic pathways may favor hydrolysis to the aldehyde form, necessitating further study.

Physicochemical and Application Differences

Property 6-Methoxy-2,6-dimethylheptan-1-al Hydroxycitronellal This compound
Volatility High (aldehyde group) Moderate Lower (ester stabilization)
Solubility Low in water Low Moderate in organic solvents
Stability Prone to oxidation Moderate High (ester resistance to oxidation)
Primary Use Fragrance intermediate Fragrance additive Potential stabilized fragrance agent

Key Research Findings and Gaps

Aldehyde vs. Ester Reactivity : The replacement of -CHO with -OAc in the acetate derivative likely enhances stability, making it more suitable for long-term applications in consumer products .

Metabolic Concerns: Hydrolysis of the acetate to the aldehyde form in biological systems could reintroduce genotoxicity risks, requiring in vivo metabolic studies .

Data Limitations : The absence of direct toxicological data for the acetate underscores the need for targeted assays to validate read-across hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxy-2,6-dimethylheptyl) acetate
Reactant of Route 2
Reactant of Route 2
(6-Methoxy-2,6-dimethylheptyl) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.